Ethyl 4-fluoro-3-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 4-fluoro-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H8F4O2 . It is a derivative of benzoic acid .
Molecular Structure Analysis
The molecular structure of Ethyl 4-fluoro-3-(trifluoromethyl)benzoate consists of a benzoic acid core with a trifluoromethyl group (-CF3) and a fluorine atom attached to the benzene ring . The carboxylic acid group of the benzoic acid is esterified with an ethyl group .Physical And Chemical Properties Analysis
Ethyl 4-fluoro-3-(trifluoromethyl)benzoate has a molecular weight of 236.1629 . The physical form is described as a light yellow to yellow liquid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “Ethyl 4-fluoro-3-(trifluoromethyl)benzoate”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . Therefore, “Ethyl 4-fluoro-3-(trifluoromethyl)benzoate” could potentially be used in the development of new pharmaceuticals.
Synthesis of Trifluoromethyl Ethers
Trifluoromethyl ethers are an unusual substituent that are synthesized in pharmaceutical research on a routine basis . “Ethyl 4-fluoro-3-(trifluoromethyl)benzoate” could potentially be used as a starting material or intermediate in the synthesis of these compounds .
Development of Fluorine-Containing Compounds
After nitrogen, fluorine is probably the next most favorite hetero-atom for incorporation into small molecules in life science-oriented research . “Ethyl 4-fluoro-3-(trifluoromethyl)benzoate”, being a fluorine-containing compound, could be used in the development of new fluorine-containing compounds for various applications .
Use in Agrochemicals
Fluorine-containing compounds are also used in the field of agrochemicals . “Ethyl 4-fluoro-3-(trifluoromethyl)benzoate” could potentially be used in the development of new agrochemicals .
Use in Electronics
Fluorine-containing compounds have applications in the field of electronics . “Ethyl 4-fluoro-3-(trifluoromethyl)benzoate” could potentially be used in the development of new electronic materials .
Use in Catalysis
Fluorine-containing compounds are used in catalysis . “Ethyl 4-fluoro-3-(trifluoromethyl)benzoate” could potentially be used in the development of new catalysts .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-fluoro-3-(trifluoromethyl)benzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .
Mode of Action
Like many benzoate derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be investigated .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity .
properties
IUPAC Name |
ethyl 4-fluoro-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNAFSBTKPNVIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268029 |
Source
|
Record name | Ethyl 4-fluoro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67515-63-3 |
Source
|
Record name | Ethyl 4-fluoro-3-(trifluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67515-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-fluoro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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